molecular formula C22H29N3O2S B2544192 4-(5-(tert-butyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)-N,N-dimethylaniline CAS No. 1788589-84-3

4-(5-(tert-butyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)-N,N-dimethylaniline

Cat. No.: B2544192
CAS No.: 1788589-84-3
M. Wt: 399.55
InChI Key: IXRRPSROGVBQJG-UHFFFAOYSA-N
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Description

4-(5-(tert-butyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)-N,N-dimethylaniline is a complex organic compound that features a pyrazole ring substituted with a tert-butyl group and a tosyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(tert-butyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)-N,N-dimethylaniline typically involves multiple steps, starting from readily available starting materials One common method involves the formation of the pyrazole ring through a cyclization reaction The tert-butyl group is introduced via alkylation, and the tosyl group is added through a sulfonation reaction

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Flow microreactor systems have been employed to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(5-(tert-butyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)-N,N-dimethylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tosyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while reduction can produce amines or hydrocarbons.

Scientific Research Applications

4-(5-(tert-butyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)-N,N-dimethylaniline has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes

Mechanism of Action

The mechanism of action of 4-(5-(tert-butyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)-N,N-dimethylaniline involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-(tert-butyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)-N,N-dimethylaniline is unique due to its specific structural features, such as the combination of a pyrazole ring with tert-butyl and tosyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.

Properties

IUPAC Name

4-[3-tert-butyl-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]-N,N-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O2S/c1-16-7-13-19(14-8-16)28(26,27)25-21(22(2,3)4)15-20(23-25)17-9-11-18(12-10-17)24(5)6/h7-14,21H,15H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXRRPSROGVBQJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC=C(C=C3)N(C)C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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